molecular formula C12H11NO2 B8603908 methyl 2-cyano-4-prop-2-enylbenzoate CAS No. 1374574-59-0

methyl 2-cyano-4-prop-2-enylbenzoate

Cat. No.: B8603908
CAS No.: 1374574-59-0
M. Wt: 201.22 g/mol
InChI Key: BBXOXLFVLIFZOB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-prop-2-enylbenzoate is a substituted benzoate ester characterized by a cyano group at the 2-position and a propenyl (allyl) group at the 4-position of the aromatic ring. This compound is structurally distinct due to its electron-withdrawing cyano group and the unsaturated propenyl substituent, which confer unique reactivity and physicochemical properties.

Properties

CAS No.

1374574-59-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-cyano-4-prop-2-enylbenzoate

InChI

InChI=1S/C12H11NO2/c1-3-4-9-5-6-11(12(14)15-2)10(7-9)8-13/h3,5-7H,1,4H2,2H3

InChI Key

BBXOXLFVLIFZOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-4-prop-2-enylbenzoate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

methyl 2-cyano-4-prop-2-enylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-cyano-4-prop-2-enylbenzoate with analogous benzoate esters, focusing on substituent effects, synthesis pathways, and applications.

Substituent Influence on Reactivity and Stability

  • Methyl 4-Acetamido-2-Hydroxybenzoate: Substituents: Acetamido (-NHCOCH₃) at the 4-position and hydroxyl (-OH) at the 2-position. Applications: Used in pharmaceutical intermediates, such as the synthesis of chlorinated and brominated derivatives (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) .
  • This compound: Substituents: Cyano (-CN) at the 2-position and propenyl (-CH₂CH=CH₂) at the 4-position. Reactivity: The cyano group is strongly electron-withdrawing, polarizing the aromatic ring and facilitating nucleophilic substitution. The propenyl group enables conjugation and participation in Diels-Alder or radical addition reactions.

Environmental and Health Considerations

  • Methyl 4-Acetamido-2-Hydroxybenzoate: Limited data on environmental persistence, though acetamido groups are generally less reactive than cyano groups in radical-mediated degradation pathways.
  • This compound: The cyano group may contribute to environmental persistence or toxicity, as nitriles can release cyanide under specific conditions. Propenyl groups may participate in free radical reactions, similar to environmentally persistent free radicals (EPFR) observed in indoor particulate matter (PM) and surfaces .

Tabulated Comparison of Key Properties

Property This compound Methyl 4-Acetamido-2-Hydroxybenzoate
Molecular Formula C₁₂H₁₁NO₂ C₁₀H₁₁NO₄
Substituents -CN (2°), -CH₂CH=CH₂ (4°) -NHCOCH₃ (4°), -OH (2°)
Electron Effects Strong electron-withdrawing (-CN) Electron-donating (-OH), moderate steric hindrance (-NHCOCH₃)
Typical Applications Polymer precursors, reactive intermediates Pharmaceutical intermediates (e.g., antibiotic derivatives)
Synthetic Complexity Moderate (requires functional group compatibility) Low (standard acetylation/esterification)

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